molecular formula C12H12N4O4S B14006663 (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate CAS No. 5433-27-2

(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate

Cat. No.: B14006663
CAS No.: 5433-27-2
M. Wt: 308.32 g/mol
InChI Key: NRSLNENVHRYUQL-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a synthetic chemical compound designed for research applications. It is a sulfonate ester hybrid molecule combining a 3-aminopyrazine moiety with a 4-acetamidobenzenesulfonate group. The 4-acetamidobenzenesulfonyl functional group is a known precursor and building block in medicinal chemistry, frequently used in the synthesis of sulfonamide derivatives . Sulfonamides represent a privileged class of pharmacophores in drug discovery, found in compounds with a broad spectrum of biological activities, including antimicrobial , antioxidant , and kinase inhibitory effects . The 3-aminopyrazine unit is a nitrogen-rich heterocycle that can serve as a key scaffold in the development of bioactive molecules. Researchers can utilize this chemical as a versatile intermediate or precursor for the rational design and synthesis of new compounds for biological screening. It is particularly valuable for probing structure-activity relationships (SAR) and for generating novel molecular entities in hit-to-lead optimization campaigns. (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

5433-27-2

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

(3-aminopyrazin-2-yl) 4-acetamidobenzenesulfonate

InChI

InChI=1S/C12H12N4O4S/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)20-12-11(13)14-6-7-15-12/h2-7H,1H3,(H2,13,14)(H,16,17)

InChI Key

NRSLNENVHRYUQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NC=CN=C2N

Origin of Product

United States

Preparation Methods

Preparation of 4-Acetamidobenzenesulfonyl Chloride

  • Starting Material: 4-Acetamidobenzene (Acetanilide derivative)

  • Reaction: Chlorosulfonation using chlorosulfonic acid (ClSO3H)

  • Conditions: Controlled temperature (0-10°C) to prevent overreaction

  • Outcome: Formation of 4-acetamidobenzenesulfonyl chloride

Coupling with 3-Aminopyrazin-2-yl

  • Starting Material: 3-Aminopyrazin-2-yl (amine component)

  • Reaction: Nucleophilic substitution of sulfonyl chloride by the amino group on pyrazine

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate dissolution and reaction

  • Base: Triethylamine or pyridine to neutralize HCl formed during reaction

  • Temperature: Typically 0-25°C to maintain selectivity and prevent side reactions

  • Reaction Time: 2-6 hours depending on scale and reactivity

Workup and Purification

  • Quenching: Reaction mixture is quenched with water or aqueous acid/base to precipitate the product

  • Isolation: Filtration or extraction to separate the crude product

  • Purification: Recrystallization using solvents such as ethanol, methanol, or hydrocarbon mixtures (e.g., n-heptane) to obtain pure crystalline (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate

Alternative and Improved Processes from Related Compounds

While direct patents or papers on (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate are scarce, related pyrazinyl sulfonamide compounds such as 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide have established improved synthetic processes. Key insights applicable include:

  • Use of hydrocarbon solvents like n-heptane for crystallization to obtain novel polymorphs with improved stability.

  • Temperature control during crystallization (below 40°C) to favor specific crystalline forms.

  • Multi-step processes involving intermediate formation, solvent system optimization, and filtration techniques to enhance yield and purity.

These principles can inform the scale-up and optimization of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate preparation.

Summary Table of Preparation Steps

Step Process Description Reagents/Conditions Notes
1 Chlorosulfonation of 4-acetamidobenzene Chlorosulfonic acid, 0-10°C Forms 4-acetamidobenzenesulfonyl chloride
2 Coupling with 3-aminopyrazin-2-yl 3-Aminopyrazin-2-yl, base (TEA/pyridine), DMF/DMSO, 0-25°C Nucleophilic substitution to form sulfonamide
3 Workup and purification Water quench, filtration, recrystallization (ethanol/n-heptane) Isolation of pure product

Research Findings and Considerations

  • The sulfonyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

  • The choice of base and solvent critically affects the yield and purity of the sulfonamide product.

  • Crystallization conditions influence the polymorphic form, which affects the compound's stability and bioavailability.

  • Sulfonamide synthesis via this route generally provides higher yields compared to alternative methods such as direct sulfonamide formation from sulfonic acids.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .

Scientific Research Applications

(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Effects

Key structural analogues include sulfonamide derivatives and pyrazine-based compounds with varying substituents. A notable example from the literature is 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide (), which differs in two critical aspects:

  • Pyrazine substituent: A methoxy group (OCH₃) replaces the amino group (NH₂) at position 3.
  • Sulfonate vs. sulfonamide : The target compound contains a sulfonate ester (SO₃⁻), whereas the analogue has a sulfonamide (SO₂NH₂).

These differences significantly alter physicochemical and biological properties:

  • Solubility : The sulfonate group in the target compound is ionized at physiological pH, enhancing water solubility compared to the neutral sulfonamide analogue .
  • Acidity : Sulfonates (pKa ~1-2) are stronger acids than sulfonamides (pKa ~10-11), affecting ionization and pharmacokinetic behavior.

Comparison of Physicochemical Properties

The table below summarizes inferred or literature-supported properties of the target compound and its analogues:

Compound Name Pyrazine Substituent Benzene Substituent Functional Group Solubility (Water) Melting Point (°C) Bioactivity Notes
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate 3-NH₂ 4-NHCOCH₃ SO₃⁻ High (ionized) Not reported Potential H-bond donor/accept
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide 3-OCH₃ 4-NH₂ SO₂NH₂ Moderate 198–200 Sulfonamide antibiotic-like
Hypothetical: (3-Methylpyrazin-2-yl) 4-nitrobenzenesulfonate 3-CH₃ 4-NO₂ SO₃⁻ Moderate Not reported Electron-withdrawing nitro group

Notes:

  • The acetamido group in the target compound balances hydrophilicity (via NHCOCH₃) and lipophilicity (via CH₃), influencing membrane permeability.
  • The sulfonamide analogue’s higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding in the solid state) compared to sulfonates .

Methodological Considerations for Compound Similarity Analysis

As highlighted in , similarity comparisons rely on molecular descriptors such as functional groups, topology, and pharmacophore features. For (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate, key similarity metrics include:

  • 2D fingerprinting : Identifies shared substructures (e.g., pyrazine cores) but may overlook critical differences like sulfonate vs. sulfonamide.
  • 3D shape-based methods : Assess steric and electronic complementarity to biological targets, relevant for predicting activity divergence between the target and its methoxy-substituted analogue.
  • Quantitative Structure-Activity Relationship (QSAR): Could model how the amino and sulfonate groups influence bioactivity compared to analogues with methoxy or sulfonamide groups .

Biological Activity

(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, urease inhibition, and other relevant pharmacological effects based on diverse research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate. A machine learning model, ABDpred, was developed to predict the antimicrobial activity of various compounds, including this sulfonamide derivative. The model utilized a dataset of known antibiotics and non-antibiotics to assess the likelihood of antimicrobial properties. The predictions were validated through high-throughput screening against several bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Predictions

CompoundPredicted ActivityTested Against
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonateActiveMycobacterium tuberculosis, MRSA

Urease Inhibition

The compound has also been investigated for its urease inhibitory activity. Urease is an enzyme that plays a critical role in the pathogenesis of several infections, particularly those caused by Helicobacter pylori. The synthesis of novel acetamide-sulfonamide scaffolds has shown that compounds containing this structure can effectively inhibit urease activity. In vitro assays demonstrated competitive inhibition, with IC50 values indicating potent activity .

Table 2: Urease Inhibition Potency

CompoundIC50 (µM)% Urease Inhibition
(3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate9.95 ± 0.1490.6

The mechanism by which (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate exerts its biological effects can be attributed to its interaction with specific biological targets. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Stokes et al. utilized high-throughput screening to evaluate the efficacy of various compounds against resistant strains of bacteria. The results indicated that (3-Aminopyrazin-2-yl) 4-acetamidobenzenesulfonate exhibited significant antibacterial properties comparable to established antibiotics .
  • Urease Inhibition Study : Another research effort focused on the synthesis of acetamide-sulfonamide conjugates demonstrated that derivatives containing the (3-Aminopyrazin-2-yl) moiety showed enhanced urease inhibition compared to other tested compounds. This study emphasized the importance of structural modifications in enhancing biological activity .

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